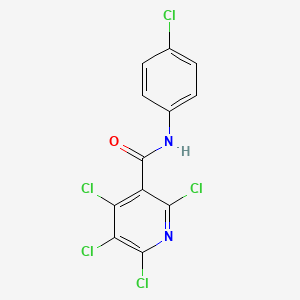![molecular formula C13H18N6O4 B11506569 ethyl N-[4-(cyanomethoxy)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]glycinate](/img/structure/B11506569.png)
ethyl N-[4-(cyanomethoxy)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-{[4-(CYANOMETHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-(CYANOMETHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE typically involves a multi-step process. One common method starts with the preparation of the triazine core, followed by the introduction of the cyanomethoxy and morpholine groups. The final step involves the esterification of the amino group with ethyl acetate. The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate and refine the compound.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-{[4-(CYANOMETHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where groups like halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halides, alkoxides; reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the formation of new triazine derivatives with different functional groups.
Applications De Recherche Scientifique
ETHYL 2-{[4-(CYANOMETHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ETHYL 2-{[4-(CYANOMETHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes. The exact mechanism depends on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 2-{[4-(METHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
- ETHYL 2-{[4-(CYANO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
- ETHYL 2-{[4-(CYANOMETHOXY)-6-(PYRROLIDIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE
Uniqueness
ETHYL 2-{[4-(CYANOMETHOXY)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]AMINO}ACETATE stands out due to the presence of the cyanomethoxy group, which imparts unique electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications compared to similar compounds. The combination of the morpholine ring and the triazine core also contributes to its distinct chemical behavior and versatility in various research and industrial applications.
Propriétés
Formule moléculaire |
C13H18N6O4 |
|---|---|
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
ethyl 2-[[4-(cyanomethoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]acetate |
InChI |
InChI=1S/C13H18N6O4/c1-2-22-10(20)9-15-11-16-12(19-4-7-21-8-5-19)18-13(17-11)23-6-3-14/h2,4-9H2,1H3,(H,15,16,17,18) |
Clé InChI |
UJKJHBWOKPLHQU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1=NC(=NC(=N1)OCC#N)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-amino-6-morpholino-1,3,5-triazin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B11506486.png)
![3a'-(4-Bromophenyl)dihydrodispiro[cyclohexane-1,3'-furo[3,2-b]furan-6',1''-cyclohexane]-2',5'-dione](/img/structure/B11506488.png)
![1-{[4-(4-nitrophenoxy)phenyl]sulfonyl}octahydroquinolin-4(1H)-one](/img/structure/B11506494.png)

![4-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B11506507.png)
![N-[5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl]thiophene-2-carboxamide](/img/structure/B11506518.png)
![7-(2-fluorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11506525.png)
![4-chlorophenyl {[2-(2-methyl-1H-indol-3-yl)ethyl]carbamoyl}sulfamate](/img/structure/B11506533.png)
![N-(6-Oxo-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-7-yl)propanamide](/img/structure/B11506540.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetamide](/img/structure/B11506543.png)

![6-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11506561.png)

![2-hydroxy-5-{[(E)-{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B11506573.png)
